![molecular formula C18H21NO5 B5787656 dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5787656.png)
dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as CR8, is a small molecule inhibitor that targets cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle and are often overexpressed in cancer cells, making them an attractive target for cancer therapy.
Mécanisme D'action
Dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate targets CDKs by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups to downstream targets, leading to cell cycle arrest and apoptosis in cancer cells. In addition, dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to inhibit the phosphorylation of tau protein, which is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been found to have a low toxicity profile and is well-tolerated in animal studies. In addition to its anti-cancer and neuroprotective effects, dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to have anti-inflammatory and anti-angiogenic properties.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate is a potent and selective inhibitor of CDKs, making it a valuable tool for studying the role of CDKs in cancer and other diseases. However, its low solubility in aqueous solutions can make it difficult to use in certain experiments. In addition, the high cost of dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate can be a limiting factor for some research groups.
Orientations Futures
There are several potential future directions for research on dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate at a lower cost. Another area of research is the investigation of dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate as a potential treatment for other diseases such as viral infections and autoimmune disorders. Finally, the use of dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate in combination with other therapies such as immunotherapy and gene therapy is an area of active research.
Méthodes De Synthèse
The synthesis of dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate involves a multi-step process that starts with the condensation of 4-hydroxybenzaldehyde with isopropylamine to form 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydropyridine-3-carboxamide. This intermediate is then reacted with dimethyl oxalate in the presence of piperidine to yield dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
Dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis in cancer cells. In addition, dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been found to sensitize cancer cells to chemotherapy and radiation therapy. dimethyl 4-(4-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
dimethyl 4-(4-hydroxyphenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-11(2)19-9-14(17(21)23-3)16(15(10-19)18(22)24-4)12-5-7-13(20)8-6-12/h5-11,16,20H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEARHYSBZEUND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl 4-(4-hydroxyphenyl)-1-(propan-2-YL)-1,4-dihydropyridine-3,5-dicarboxylate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.